molecular formula C16H20F3NO3S B2870625 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2309552-20-1

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2870625
CAS No.: 2309552-20-1
M. Wt: 363.4
InChI Key: VHRQCTNGFABNBD-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H20F3NO3S and its molecular weight is 363.4. The purity is usually 95%.
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Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity:

  • Molecular Formula : C13H19F3N2O3S
  • Molecular Weight : 355.5 g/mol
  • Key Functional Groups : Hydroxyethoxy, trifluoromethyl, and tetrahydrothiopyran moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of tetrahydrothiopyran have been shown to possess significant antibacterial properties against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The presence of the trifluoromethyl group may enhance lipophilicity, improving cell membrane penetration and antimicrobial efficacy.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Interaction studies suggest that it can bind to active sites of various enzymes, modulating their activity. This characteristic is crucial for drug design aimed at influencing biochemical pathways associated with diseases such as cancer . The thiophene ring in the structure plays a vital role in these interactions, allowing for specific binding affinities.

Case Studies

  • Antibacterial Activity : A study involving combinatorial libraries of N-acylated derivatives demonstrated the effectiveness of similar compounds in inhibiting bacterial growth. These findings highlight the potential of this compound in developing new antibacterial agents .
  • Enzyme Interaction : Research focused on the binding affinity of this compound with specific enzymes has shown promising results in inhibiting enzymatic activities critical for pathogen survival. Such interactions could lead to therapeutic applications in treating infections .

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydrothiopyran Derivative : The initial step involves synthesizing the tetrahydrothiopyran framework.
  • Introduction of Hydroxyethoxy Group : This step enhances solubility and biological activity.
  • Trifluoromethylation : The addition of the trifluoromethyl group is performed to increase lipophilicity and improve binding interactions with biological targets.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Thiophene-2-carboxylic acidStructureSimple thiophene derivative; lacks tetrahydrothiopyran moiety
2-Aminothiophene-3-carboxylic acidStructureDistinct biological activity; different functional groups
N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamideStructureRelated compound; similar structural features but different substituents

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3S/c17-16(18,19)13-3-1-2-12(10-13)14(22)20-11-15(23-7-6-21)4-8-24-9-5-15/h1-3,10,21H,4-9,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRQCTNGFABNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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